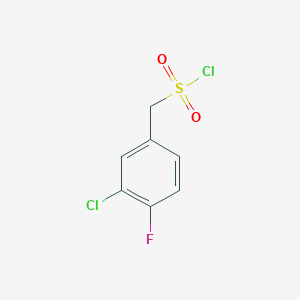
(3-氯-4-氟苯基)甲磺酰氯
描述
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5Cl2FO2S and a molecular weight of 243.09 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts unique chemical properties to the compound.
科学研究应用
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is utilized in various scientific research fields:
Chemistry: As a reagent for the synthesis of sulfonamides and sulfonates, which are important intermediates in organic synthesis.
Biology: Used in the modification of biomolecules to study their structure and function.
Medicine: Employed in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
Target of Action
It is known to be a reagent in the rhodium-catalyzed meta-c-h functionalization of arenes , suggesting that its targets could be arene compounds.
Mode of Action
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride interacts with its targets through a process known as meta-C-H functionalization . This is a type of chemical reaction where a carbon-hydrogen bond in an arene compound is broken and replaced with a new bond, often resulting in the formation of a more complex molecule.
Result of Action
The primary result of the action of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is the meta-C-H functionalization of arene compounds . This can lead to the formation of more complex organic molecules, potentially resulting in various molecular and cellular effects depending on the specific arene compounds involved and the conditions under which the reaction takes place.
Action Environment
The action, efficacy, and stability of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride can be influenced by various environmental factors. These may include the pH, temperature, and the presence of other compounds, which can affect the rate and outcome of the meta-C-H functionalization reaction .
生化分析
Biochemical Properties
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It acts as a sulfonylating agent, introducing the sulfonyl group into biomolecules. This compound interacts with enzymes such as sulfatases and proteases, modifying their activity by covalently attaching to specific amino acid residues . The nature of these interactions often involves the formation of stable sulfonamide bonds, which can alter the enzyme’s function and stability.
Cellular Effects
The effects of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling cascades. Additionally, (3-Chloro-4-fluorophenyl)methanesulfonyl chloride can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways.
Molecular Mechanism
At the molecular level, (3-Chloro-4-fluorophenyl)methanesulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. It can inhibit enzyme activity by forming covalent bonds with active site residues, leading to enzyme inactivation . This compound also affects gene expression by modifying transcription factors and other DNA-binding proteins, altering their ability to regulate gene transcription. The changes in gene expression can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride can change over time due to its stability and degradation properties. This compound is relatively stable at low temperatures but can degrade over time when exposed to light and moisture . Long-term studies have shown that (3-Chloro-4-fluorophenyl)methanesulfonyl chloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its reactive nature and ability to form covalent bonds with cellular proteins. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, this compound can inhibit sulfatases, affecting the metabolism of sulfate-containing compounds and altering cellular sulfate levels.
Transport and Distribution
Within cells and tissues, (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of this compound within tissues can also be influenced by its chemical properties, such as solubility and reactivity.
Subcellular Localization
The subcellular localization of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. The localization of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride within cells can also affect its interactions with other biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (3-Chloro-4-fluorophenyl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C7H5ClFOH+SOCl2→C7H5Cl2FO2S+HCl+SO2
This method ensures the conversion of the hydroxyl group to a sulfonyl chloride group, yielding the desired product.
Industrial Production Methods
In industrial settings, the production of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form (3-Chloro-4-fluorophenyl)methanesulfonic acid.
Reduction: It can be reduced to (3-Chloro-4-fluorophenyl)methanesulfinic acid using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) is often employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
(3-Chloro-4-fluorophenyl)methanesulfonic acid: Formed by hydrolysis.
相似化合物的比较
Similar Compounds
Trifluoromethanesulfonyl chloride: Another sulfonyl chloride with a trifluoromethyl group instead of a chlorofluorophenyl group.
Methanesulfonyl chloride: Lacks the aromatic ring and halogen substituents, making it less reactive.
Benzenesulfonyl chloride: Contains a phenyl ring but lacks the chlorine and fluorine substituents.
Uniqueness
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which enhances its reactivity and allows for the formation of a diverse range of derivatives. This makes it a valuable reagent in organic synthesis and various industrial applications.
属性
IUPAC Name |
(3-chloro-4-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJBTVUJRRGUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211516-98-1 | |
| Record name | (3-chloro-4-fluorophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464974.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)
![{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464983.png)
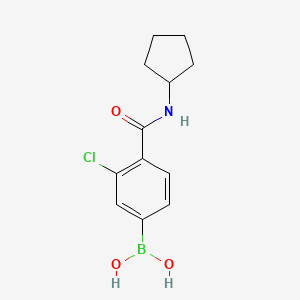
amine](/img/structure/B1464986.png)
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B1464987.png)
![Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1464988.png)
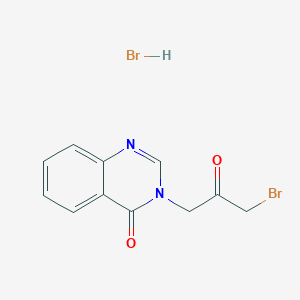
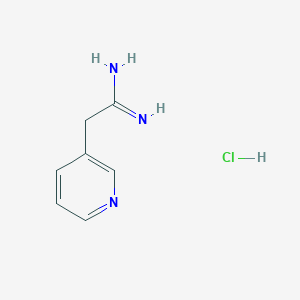


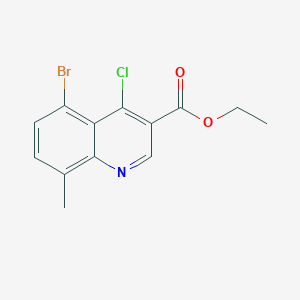
![[1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine](/img/structure/B1464997.png)
